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Compound of Interest

5-Bromo-2-methyl-2,3-dihydro-1-
Compound Name:
benzofuran

cat. No.: B1281933

A Spectroscopic Comparison of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran Isomers

A Comprehensive Guide for Researchers and Drug
Development Professionals

The isomeric landscape of substituted benzofurans is of significant interest in medicinal
chemistry due to the diverse biological activities exhibited by this class of compounds. A
precise understanding of the substitution pattern on the benzofuran core is crucial for structure-
activity relationship (SAR) studies. This guide provides a comparative analysis of the key
spectroscopic features of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran and its potential
positional isomers. While experimental data for all conceivable isomers is not readily available
in the public domain, this guide presents a combination of available data for closely related
structures and predicted spectroscopic characteristics based on established principles.

Data Presentation: A Comparative Overview

The following tables summarize the predicted and observed spectroscopic data for 5-Bromo-2-
methyl-2,3-dihydro-1-benzofuran and its parent structures. These tables are designed to
provide a clear, quantitative comparison of their key spectroscopic parameters.

Table 1. tH NMR Spectroscopic Data (Predicted and Observed)
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] Predicted
Predicted . .
. . Predicted Coupling

Compound Proton Chemical Shift o

Multiplicity Constant (J,

(Ppm)
Hz)
5-Bromo-2-
methyl-2,3-
H-2 48-5.0 m -

dihydro-1-
benzofuran

J_gem =15,
H-3a 32-34 dd _

J vic=9

J_gem = 15,
H-3B 2.8-3.0 dd _

J vic=7
H-4 72-7.3 d J=2
H-6 71-7.2 dd J=85,2
H-7 6.6-6.7 d J=8.5
2-CHs 14-16 d J=6.5
2,3-Dihydro-2-
methylbenzofura  Aromatic H 6.7-7.2 m -
n[1][21[3][4]
H-2 ~4.9 m -
H-3 2.8-33 m -
2-CHs ~15 d -
5-Bromo-2,3-
dihydrobenzofura  Aromatic H 6.6-7.3 m -
n[5][6]
H-3 ~3.2 t -
H-2 ~4.5 t -

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Predicted Chemical Shift

Compound Carbon
(ppm)

5-Bromo-2-methyl-2,3-dihydro-

1-benzofuran -2 78 - 82

C-3 35-39

C-4 130 - 133

C-5 112 - 115

C-6 128 - 131

C-7 110 - 113

C-7a 158 - 161

C-3a 128 - 131

2-CHs 20 - 23

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Compound

Functional Group

Predicted Absorption
Range (cm™?)

5-Bromo-2-methyl-2,3-dihydro-
1-benzofuran

C-H (aromatic)

3050 - 3150

C-H (aliphatic)

2850 - 3000

C=C (aromaitic)

1580 - 1620, 1450 - 1500

C-O (ether)

1220 - 1280 (asymmetric),
1020 - 1080 (symmetric)

C-Br

500 - 650

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)
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. Key Predicted Fragment
Predicted m/z of Molecular
Compound lons (m/z) and
lon [M]* .
Interpretation

[M-CHs]*, [M-Br]*, fragments

5-Bromo-2-methyl-2,3-dihydro-  212/214 (due to 7°Br/®1Br
from cleavage of the

1-benzofuran isotopes) ) .
dihydrofuran ring

2,3-Dihydro-2-

134 119 ([M-CHs]*), 91, 77
methylbenzofuran[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance IIl HD 400 MHz spectrometer (or equivalent) equipped with
a 5 mm broadband probe.

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e IH NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard pulse
sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100 MHz using a proton-
decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds,
and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were required to
achieve an adequate signal-to-noise ratio.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were
referenced to the TMS signal (0.00 ppm for *H and 13C).
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N

. Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid or liquid sample was placed directly onto
the diamond crystal of the UATR accessory.

Acquisition: The spectrum was recorded in the range of 4000-400 cm~1* with a resolution of 4
cm~1, 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum
of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted
from the sample spectrum.

Data Processing: The resulting spectrum was analyzed for characteristic absorption bands
corresponding to the functional groups present in the molecule.

. Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (or equivalent).

Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g.,
dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Chromatographic Conditions: A 1 pL aliquot of the sample solution was injected into the GC.
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um) was used. The oven
temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to
250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of
1 mL/min.

Mass Spectrometer Conditions: The mass spectrometer was operated in electron ionization
(El) mode with an ionization energy of 70 eV. The scan range was set from m/z 40 to 550.
The ion source temperature was maintained at 230°C and the quadrupole temperature at
150°C.

Data Analysis: The resulting total ion chromatogram and mass spectra of the eluted peaks
were analyzed to determine the molecular weight and fragmentation pattern of the
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compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis and the
logical relationship for isomer differentiation.
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Caption: A generalized workflow for the spectroscopic analysis of chemical isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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